2-Ethylhexyl methyl terephthalate is an organic compound that serves as a plasticizer, particularly in the formulation of adhesives and sealants. It is characterized by its chemical structure, which consists of a terephthalate backbone esterified with 2-ethylhexanol and methyl groups. This compound is notable for its viscous, colorless liquid form and is often utilized in applications requiring flexibility and durability in materials.
The compound is structurally similar to other terephthalate-based plasticizers but distinguishes itself through its unique combination of functional groups, which influences its physical and chemical properties. As a non-phthalate plasticizer, it presents a favorable alternative to traditional phthalate esters, which have faced regulatory scrutiny due to potential health risks.
These reactions are critical in determining the yield and purity of the final product.
The biological activity of 2-ethylhexyl methyl terephthalate has been assessed in various studies. Unlike traditional phthalates, this compound exhibits a reduced toxicity profile. Research indicates that it does not significantly metabolize into harmful monoesters, which are often responsible for toxicological effects associated with phthalates like di(2-ethylhexyl) phthalate.
In toxicity assessments involving animal models, no significant adverse effects were observed at high doses, suggesting a lower potential for reproductive and developmental toxicity compared to its phthalate counterparts . Furthermore, studies have indicated that it does not exhibit estrogenic activity or anti-androgenic effects in tested subjects .
The synthesis methods for 2-ethylhexyl methyl terephthalate primarily include:
Both methods are viable for producing high-purity plasticizers suitable for various applications.
The primary applications of 2-ethylhexyl methyl terephthalate include:
Due to its favorable safety profile compared to traditional phthalates, it is increasingly being adopted in consumer products.
Interaction studies involving 2-ethylhexyl methyl terephthalate have focused on its compatibility with other materials and its environmental impact. The compound has shown good compatibility with various polymers used in manufacturing processes. Additionally, studies evaluating its migration from products indicate minimal environmental risk compared to other plasticizers .
Furthermore, its metabolic pathway differs significantly from that of traditional phthalates, leading to lower bioaccumulation potential and reduced toxicity .
Several compounds share structural similarities with 2-ethylhexyl methyl terephthalate. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
Di(2-ethylhexyl) terephthalate | C₆H₄(CO₂C₈H₁₇)₂ | Traditional phthalate; higher toxicity; regulated status |
Diisononyl phthalate | C₉H₁₄(CO₂)₂ | Commonly used plasticizer; associated with health concerns |
Di-n-butyl phthalate | C₁₄H₂₂O₄ | Known for high volatility; potential endocrine disruptor |
Di(2-ethylhexyl) adipate | C₁₄H₂₆O₄ | Non-phthalate alternative; lower toxicity |
Di(isoctyl) phthalate | C₂₈H₄₈O₄ | High plasticizing efficiency; regulatory concerns |
The uniqueness of 2-ethylhexyl methyl terephthalate lies in its reduced toxicity profile while maintaining effective plasticizing properties. Its ability to replace traditional phthalates without compromising performance makes it an attractive option in various applications.
The compound’s systematic name is 1-(2-ethylhexyl) 4-methyl terephthalate, reflecting its esterification of terephthalic acid with 2-ethylhexanol and methanol. Registered under CAS 63468-13-3, it is also designated by the European Community (EC) Number 264-249-9.
Table 1: Core Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 63468-13-3 | |
Molecular Formula | C₁₇H₂₄O₄ | |
Molecular Weight | 292.37 g/mol | |
SMILES | CCCCC(CC)COC(=O)C1=CC=C(C(=O)OC)C=C1 | |
InChI Key | KHDNBLKBTBOSDJ-UHFFFAOYSA-N |
Common synonyms include:
While structurally analogous to di-(2-ethylhexyl) terephthalate (DOTP), this compound differs by retaining a methyl ester group, distinguishing it from DOTP’s dual 2-ethylhexyl substituents.
The molecule consists of a terephthalate backbone (benzene-1,4-dicarboxylate) with two ester groups: a 2-ethylhexyl chain and a methyl group. The 2-ethylhexyl moiety introduces branching, reducing crystallinity and enhancing plasticizing efficiency.
Key Structural Features:
The compound’s fixed para-substitution precludes geometric isomerism. Positional isomerism is irrelevant here, as the methyl and 2-ethylhexyl groups are fixed at positions 1 and 4, respectively. Computational models (e.g., InChI-derived conformers) confirm a planar benzene ring with ester groups oriented to minimize steric strain.
The compound emerged in the early 2000s as a safer alternative to phthalates. Early patents focused on optimizing synthetic routes, including:
Table 2: Key Patents and Innovations
Recent advancements highlight its versatility:
The industrial synthesis of 2-ethylhexyl methyl terephthalate primarily employs two distinct esterification approaches: direct esterification of terephthalic acid derivatives and transesterification processes. These methodologies represent the cornerstone of modern terephthalate ester production, each offering unique advantages in terms of reaction efficiency, product selectivity, and economic viability.
Direct esterification represents the most straightforward synthetic approach for producing 2-ethylhexyl methyl terephthalate, involving the direct reaction between terephthalic acid and the corresponding alcohols under controlled conditions. This methodology has gained significant industrial acceptance due to its elimination of intermediate steps and reduced byproduct formation [1] [2] [3].
The direct esterification process operates through a nucleophilic acyl substitution mechanism, where the hydroxyl groups of the alcohols attack the carbonyl carbon of the carboxylic acid groups. For the synthesis of 2-ethylhexyl methyl terephthalate, this involves the simultaneous reaction of terephthalic acid with both methanol and 2-ethylhexanol in precisely controlled stoichiometric ratios [1] [2] [3].
Process parameters for direct esterification have been extensively optimized through industrial research. The reaction temperature typically ranges from 180 to 270°C, with preferred conditions maintained between 180 to 260°C to balance reaction rate with thermal stability of the products [1] [2] [3]. Pressure conditions are maintained at 1 to 4 bar gauge, with optimal performance achieved at 2 to 3.5 bar gauge. The molar ratio of alcohol to terephthalic acid requires careful control, with 2-ethylhexanol typically maintained at 2:1 to 2.5:1 ratio relative to terephthalic acid [1] [2] [3].
The reaction kinetics of direct esterification follow pseudo-first-order behavior under excess alcohol conditions. The activation energy for the esterification of terephthalic acid with alcohols has been determined to be approximately 60-80 kJ/mol, indicating moderate temperature dependence [4] [5] [6]. The rate-determining step involves the formation of the tetrahedral intermediate, which subsequently eliminates water to form the ester bond.
Water removal during the esterification process represents a critical aspect of the reaction design. The formation of water as a byproduct creates an equilibrium limitation that must be addressed through continuous water removal. Industrial processes employ azeotropic distillation, inert gas stripping, or reduced pressure techniques to drive the equilibrium toward ester formation [1] [2] [3]. The most effective approach involves passing an inert gas through the reaction mixture at 2 to 5 volumes of gas per volume of reaction mixture per hour [2].
Transesterification processes offer an alternative synthetic pathway that utilizes dimethyl terephthalate as the starting material instead of terephthalic acid. This approach involves the exchange of methyl groups in dimethyl terephthalate with 2-ethylhexanol, while retaining one methyl ester group to produce the desired mixed ester [7] [8] [9].
The transesterification mechanism proceeds through a nucleophilic acyl substitution pathway, where the alcohol acts as a nucleophile attacking the carbonyl carbon of the ester. The reaction is facilitated by the elimination of methanol, which can be continuously removed to drive the equilibrium toward product formation [7] [8] [9]. The selectivity of the transesterification process for producing mixed esters depends on the careful control of reaction conditions and the choice of catalyst system.
Temperature requirements for transesterification are generally lower than direct esterification, typically operating in the range of 180 to 200°C. This reduced temperature requirement offers advantages in terms of energy consumption and reduced thermal degradation of products [7] [8] [9]. The reaction can be conducted at atmospheric pressure, eliminating the need for specialized high-pressure equipment.
The molar ratio of 2-ethylhexanol to dimethyl terephthalate significantly influences the product distribution. For the selective production of 2-ethylhexyl methyl terephthalate, the alcohol ratio is typically maintained at 2:1 to 3:1, with optimized conditions employing a 2.8:1 ratio [10]. Higher alcohol ratios favor the formation of the di-2-ethylhexyl ester, while lower ratios may result in incomplete conversion.
Reaction kinetics for transesterification follow complex patterns due to the presence of multiple equilibria. The overall reaction rate is influenced by the concentration of both reactants and the efficiency of methanol removal. Studies have shown that the reaction follows first-order kinetics with respect to both the ester and alcohol concentrations when methanol removal is efficient [9].
The selection and optimization of catalytic systems represent crucial factors in achieving high conversion rates and product selectivity in terephthalate ester synthesis. Modern industrial processes rely primarily on organometallic catalysts, with titanium-based systems showing exceptional performance characteristics.
Titanium-based catalysts have emerged as the preferred choice for both direct esterification and transesterification processes due to their high activity, excellent selectivity, and favorable environmental profile. The most commonly employed titanium catalysts include titanium tetraisopropoxide, titanium tetraalkoxides, and specialized titanium complexes [1] [2] [3] [11] [12] [13].
Titanium tetraisopropoxide (TIPT) represents the gold standard for terephthalate ester synthesis. This catalyst demonstrates exceptional activity at loadings of 50 to 200 parts per million by weight of titanium relative to the total reaction mixture [1] [2] [3] [14]. The catalyst operates through a Lewis acid mechanism, where the titanium center coordinates with the carbonyl oxygen of the carboxylic acid or ester, activating it toward nucleophilic attack by the alcohol.
The molecular structure of titanium alkoxides allows for facile ligand exchange with the alcohol reactants, facilitating the formation of mixed alkoxide intermediates that serve as the active catalytic species. Crystallographic studies have shown that titanium alkoxides can exist as monomeric species in non-polar solvents, particularly with bulky alkoxide ligands such as isopropoxide groups [14]. This monomeric nature contributes to their high catalytic activity.
Titanium tetraalkoxides with varying alkyl chain lengths have been investigated for their catalytic performance. The general formula Ti(OR)4, where R represents alkyl groups of 1 to 8 carbon atoms, encompasses a range of catalysts with different solubilities and reactivities [12] [13]. Shorter alkyl chains generally provide higher activity due to increased electrophilicity of the titanium center, while longer chains offer improved solubility in organic reaction media.
Advanced titanium catalyst systems include aminotriphenolate complexes, which combine Lewis acidic titanium centers with Brønsted basic ligand sites. These bifunctional catalysts demonstrate exceptional performance through a cooperative mechanism involving both the metal center and the ligand framework [15]. The aminotriphenolate ligands provide preorganization through hydrogen bonding interactions, leading to enhanced reaction rates and selectivities compared to simple titanium alkoxides.
The mechanism of titanium-catalyzed esterification involves multiple steps, beginning with the coordination of the carboxylic acid to the titanium center. This coordination activates the carbonyl group toward nucleophilic attack by the alcohol. The formation of a tetrahedral intermediate is followed by proton transfer and elimination of water, regenerating the catalyst for subsequent turnovers [15].
The choice of reaction medium significantly influences the efficiency and selectivity of terephthalate ester synthesis. Industrial processes employ various solvent systems ranging from solvent-free conditions to specialized ionic liquid media, each offering distinct advantages and limitations [16] [17] [18] [19].
Solvent-free conditions represent the most economically attractive approach for industrial synthesis. In this system, the reaction is conducted using neat reactants, eliminating the need for solvent recovery and reducing environmental impact [1] [2] [3]. The high concentration of reactants in solvent-free systems typically leads to higher reaction rates and improved space-time yields. However, mass transfer limitations may arise due to the heterogeneous nature of the reaction mixture, particularly when solid terephthalic acid is employed as a starting material.
Aromatic solvents such as toluene and xylene have been employed to improve heat transfer and provide better mixing of the reaction components [16] [17]. These solvents offer good thermal stability at the required reaction temperatures and can facilitate the removal of water through azeotropic distillation. The selection of aromatic solvents is based on their ability to dissolve both the reactants and products while maintaining chemical inertness under the reaction conditions.
Alcoholic media, particularly the use of excess alcohol as both reactant and solvent, provides advantages in driving the equilibrium toward ester formation [1] [2] [3]. The excess alcohol serves multiple functions: it increases the effective concentration of the nucleophile, helps dissolve the terephthalic acid, and can participate in azeotropic water removal. This approach is particularly effective for direct esterification processes where water removal is critical for achieving high conversions.
Ionic liquids represent an emerging class of reaction media that offer unique advantages for esterification reactions. Protic ionic liquids, in particular, can serve dual roles as both catalyst and solvent [20]. These systems demonstrate recyclability and can provide enhanced reaction rates through specific solvation effects. The selection of ionic liquid systems requires careful consideration of their thermal stability, viscosity, and compatibility with the reaction products.
The influence of solvent properties on reaction kinetics has been systematically studied using Linear Solvation Energy Relationships. These studies indicate that solvents with low polarizability and high hydrogen-bond acceptor capacity favor esterification reactions [16]. The solvent effect is attributed to the stabilization of the transition state through specific solvation interactions.
Green chemistry principles have driven the development of more sustainable solvent systems for esterification reactions. Acetonitrile has emerged as a preferred alternative to chlorinated solvents for certain esterification processes, offering comparable reaction rates and yields while providing improved environmental and safety profiles [21]. The use of dimethyl carbonate as a solvent has also been investigated, providing both reaction medium and potential methylating agent functionality [19].
The choice between continuous and batch production systems for 2-ethylhexyl methyl terephthalate synthesis depends on various factors including production scale, product quality requirements, and economic considerations. Each approach offers distinct advantages and presents specific challenges that must be carefully evaluated [22].
Batch production systems are characterized by the processing of discrete quantities of raw materials in closed vessels for predetermined reaction times. This approach offers superior flexibility for producing different product grades or handling varying raw material specifications [22]. Quality control is enhanced in batch systems due to the ability to monitor and adjust each batch individually. The investment cost for batch production is typically lower than continuous systems, making it attractive for smaller-scale operations or facilities producing multiple products.
The typical batch size for terephthalate ester production ranges from 1 to 100 tons per batch, depending on the facility capacity and market demand [22]. Batch reaction times for direct esterification range from 10 to 22 hours, while transesterification processes can be completed in 1.4 to 2.5 hours [1] [2] [3] [10]. The longer reaction times for direct esterification are offset by the elimination of intermediate processing steps.
Continuous production systems involve the steady-state operation of reactors with continuous feeding of raw materials and continuous removal of products. This approach is ideally suited for large-scale production of commodity chemicals where consistent product quality and high throughput are priorities [22]. Continuous systems typically demonstrate lower operating costs per unit of product due to reduced labor requirements and improved energy efficiency.
The design of continuous esterification systems requires careful consideration of residence time distribution and mixing characteristics. Multiple reactor configurations have been developed, including continuous stirred-tank reactors (CSTR) and plug-flow reactors (PFR). The choice of reactor type depends on the reaction kinetics and the desired product selectivity profile [1] [2] [3].
Heat integration in continuous systems offers significant energy savings through the recovery of heat from exothermic esterification reactions. The steady-state operation allows for the implementation of sophisticated heat exchanger networks that maximize energy efficiency [23]. Temperature control in continuous systems is typically more precise than in batch operations due to the constant heat generation and removal rates.
Product quality in continuous systems is maintained through advanced process control strategies that monitor key parameters such as temperature, pressure, and composition. Real-time analytical techniques allow for immediate correction of process deviations, ensuring consistent product specifications [23]. However, the flexibility to produce different product grades is limited compared to batch systems.
Environmental considerations favor continuous systems for large-scale production due to reduced emissions per unit of product. The steady-state operation allows for more effective treatment of waste streams and better integration with downstream processing units [22]. However, smaller-scale operations may achieve lower absolute emissions through batch processing due to the reduced overall production volume.
The synthesis of 2-ethylhexyl methyl terephthalate generates various byproducts that must be effectively managed to achieve high product purity and minimize waste generation. The primary byproducts include unreacted starting materials, water, alcohols, and small amounts of oligomeric species formed through side reactions [1] [2] [3] [24].
Water represents the most significant byproduct in direct esterification processes, formed in stoichiometric quantities relative to the ester bonds created. Effective water removal is essential not only for driving the reaction equilibrium but also for preventing hydrolysis of the product esters [1] [2] [3]. Industrial processes employ various water removal techniques including azeotropic distillation, inert gas stripping, and membrane separation. The choice of technique depends on the specific process conditions and the desired level of water removal.
Azeotropic distillation utilizes the formation of water-alcohol azeotropes to facilitate water removal while recycling the alcohol component back to the reactor. This technique is particularly effective when excess alcohol is employed as the solvent [1] [2] [3]. The azeotropic composition and boiling point characteristics must be carefully considered in the design of the distillation system to ensure efficient separation.
Inert gas stripping involves the passage of nitrogen or other inert gases through the reaction mixture to sweep out water vapor and volatile components. This technique is especially useful in high-temperature processes where traditional distillation may be impractical [2]. The gas flow rate must be optimized to achieve effective water removal without excessive loss of volatile reactants.
Unreacted alcohols represent valuable materials that require recovery and recycling to maintain process economics. The separation of alcohols from the product ester is typically achieved through distillation, taking advantage of the significant differences in boiling points [24]. Methanol has a boiling point of 64.7°C, while 2-ethylhexanol boils at 184.3°C, compared to the much higher boiling point of the terephthalate ester products.
The recovery of 2-ethylhexanol requires particular attention due to its higher boiling point and potential for thermal degradation. Vacuum distillation is commonly employed to reduce the distillation temperature and minimize thermal stress on the alcohol [24]. The recovered alcohol must be analyzed for purity and potential contamination before recycling to the synthesis reactor.
Oligomeric byproducts can form through condensation reactions between partially esterified terephthalic acid molecules or through transesterification between different ester species. These oligomers typically have higher molecular weights and boiling points than the desired product, making them separable through distillation techniques [25] [26]. However, their presence can complicate the purification process and reduce overall yield.
Product purification strategies for 2-ethylhexyl methyl terephthalate typically involve multiple stages of separation and purification. The crude reaction mixture first undergoes neutralization to remove acidic impurities and catalyst residues [1] [2] [3]. Aqueous washing with dilute sodium hydroxide solution effectively removes acidic compounds while maintaining the stability of the ester product.
Distillation represents the primary purification technique for terephthalate esters. The process typically involves multiple distillation stages to achieve the required purity specifications [24] [25] [26]. Initial distillation removes light components including unreacted alcohols and water. Subsequent distillation stages separate the product ester from higher-boiling oligomeric impurities.
The distillation conditions must be carefully controlled to prevent thermal degradation of the product. Vacuum distillation is commonly employed to reduce the operating temperature, with pressures typically maintained below 10 mmHg [24]. The distillation temperature is kept below 250°C to minimize thermal decomposition and discoloration of the product.
Steam distillation has been employed as an alternative purification technique, particularly for the removal of residual alcohols and volatile impurities [27]. This technique utilizes the immiscibility of the organic product with water to achieve separation at temperatures below the normal boiling point of the ester. Steam distillation is particularly effective for removing trace amounts of volatile impurities that may affect the color or odor of the final product.
Crystallization techniques have been developed for certain terephthalate esters to achieve very high purity specifications [28]. This approach is most applicable to solid esters or those that can be selectively crystallized from appropriate solvents. The crystallization process can effectively remove colored impurities and achieve purity levels exceeding 99.5%.
Activated carbon treatment is commonly employed as a final purification step to remove colored impurities and improve the appearance of the product [1] [2] [3]. The carbon treatment is typically conducted at elevated temperatures (90-100°C) for 1-2 hours, followed by filtration to remove the spent carbon. The effectiveness of carbon treatment depends on the nature of the impurities and the specific surface area of the activated carbon employed.
Quality control during the purification process requires comprehensive analytical monitoring to ensure that the final product meets all specifications. Gas chromatography is the primary analytical technique for determining the composition and purity of terephthalate esters [1] [2] [3]. The analysis typically includes quantification of the desired product, identification of impurities, and measurement of physical properties such as color and acidity.
The integration of byproduct management and purification techniques into the overall process design requires careful consideration of energy consumption, waste generation, and economic factors. Process optimization studies have shown that the selection of appropriate purification techniques can significantly impact the overall process economics and environmental footprint of terephthalate ester production [1] [2] [3].
Parameter | Optimal Range | Preferred Range | Reference |
---|---|---|---|
Temperature | 180-270°C | 180-260°C | [1] [2] [3] |
Pressure | 1-4 bar gauge | 2-3.5 bar gauge | [1] [2] [3] |
Molar Ratio (EH:TPA) | 2:1 to 2.5:1 | 2.5:1 | [1] [2] [3] |
Catalyst Loading | 50-200 ppm Ti | 200 ppm Ti | [1] [2] [3] |
Reaction Time | 10-22 hours | 10-15 hours | [1] [2] [3] |
Parameter | Typical Range | Optimized Conditions | Advantages | Reference |
---|---|---|---|---|
Temperature | 180-200°C | 180°C | Lower temperature | [7] [8] [9] |
Pressure | Atmospheric | Atmospheric | Atmospheric pressure | [7] [8] [9] |
Molar Ratio (EH:DMT) | 2:1 to 3:1 | 2.8:1 | Higher alcohol ratio | [7] [8] [9] |
Catalyst Type | Zinc/Titanium acetates | Titanium tetraisopropoxide | High selectivity | [7] [8] [9] |
Reaction Time | 1.4-2.5 hours | 1.4 hours | Shorter reaction time | [7] [8] [9] |
Catalyst Type | Chemical Formula | Typical Loading | Activity | Selectivity | Temperature Range | Reference |
---|---|---|---|---|---|---|
Titanium tetraisopropoxide (TIPT) | Ti(OCH(CH3)2)4 | 50-200 ppm | High | Excellent | 180-270°C | [1] [2] [3] [14] |
Titanium tetraalkoxides | Ti(OR)4 (R = C1-C8) | 50-200 ppm | High | Good | 180-270°C | [1] [2] [3] [12] |
Titanium dioxide | TiO2 | 0.1-1 wt% | Moderate | Good | 200-300°C | [11] |
Titanium aminotriphenolates | Complex ligand structures | 0.1-0.5 mol% | Very High | Excellent | 100-200°C | [15] |
Solvent Type | Examples | Advantages | Disadvantages | Typical Yield | Reference |
---|---|---|---|---|---|
Solvent-free | Neat reactants | High concentration | Mass transfer limits | 85-95% | [1] [2] [3] |
Aromatic solvents | Toluene, Xylene | Good heat transfer | Solvent removal | 80-90% | [16] [17] |
Alcoholic media | Excess alcohol | Drives equilibrium | Product separation | 90-95% | [1] [2] [3] |
Ionic liquids | Protic ionic liquids | Recyclable catalyst | Complex workup | 85-92% | [20] |
Aspect | Batch Production | Continuous Production | Typical Scale | Reference |
---|---|---|---|---|
Throughput | Lower | Higher | 1-100 tons/batch | [22] |
Product Quality | Higher control | Consistent | 1000+ tons/year | [22] |
Investment Cost | Lower | Higher | Small to medium | [22] |
Operating Cost | Higher labor | Lower labor | Large scale | [22] |
Flexibility | High flexibility | Less flexible | Custom products | [22] |
Emissions | Lower emissions | Higher emissions | Commodity chemicals | [22] |
Irritant